Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-
Description
"Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-" is a ketone derivative characterized by a tetrahydro-4-hydroxy-6-methyl-2H-pyran ring system attached to an ethanone group. The tetrahydro-pyran ring provides a rigid, oxygen-rich framework, while the hydroxyl and methyl substituents influence its solubility, hydrogen-bonding capacity, and stereochemical properties.
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(4-hydroxy-6-methyloxan-3-yl)ethanone |
InChI |
InChI=1S/C8H14O3/c1-5-3-8(10)7(4-11-5)6(2)9/h5,7-8,10H,3-4H2,1-2H3 |
InChI Key |
YFZSQFDGOKXVKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(CO1)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves several synthetic routes. One common method includes the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures . Another method involves the reduction of the keto carbonyl group using lithium aluminum hydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques, ensuring high purity and yield. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly involving the keto carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Wittig’s reagent can be used to prepare polysubstituted olefinic compounds.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and polysubstituted olefinic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis to prepare various complex molecules.
Biology: Employed in the synthesis of cell biology detection reagents.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty reagents.
Mechanism of Action
The mechanism of action of Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions, leading to the formation of active intermediates that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares "Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-" with structurally related compounds based on molecular features, synthesis pathways, and functional properties:
Key Findings:
Structural Complexity vs. Reactivity: Compared to simpler aryl-ethanones (e.g., 1-(2-chlorophenyl)ethanone), the tetrahydro-pyran-based ethanone exhibits higher stereochemical complexity, which may limit its synthetic accessibility but enhance its selectivity in biological interactions .
Functional Group Influence: The 4-hydroxy group in the target compound distinguishes it from non-hydroxylated analogs (e.g., pyran-4-yl ethanones in ), enabling hydrogen bonding and derivatization for drug delivery systems.
Synthetic Challenges : Synthesis of the tetrahydro-pyran ring often requires precise control of cyclization conditions, as seen in similar protocols using 1,4-dioxane and triethylamine .
Biological Activity
Ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)-, also known by its CAS number 197790-01-5, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C8H14O3
- Molecular Weight : 158.20 g/mol
- CAS Number : 197790-01-5
Pharmacological Properties
Ethanone derivatives, particularly those with a tetrahydro-pyran structure, have been studied for various biological activities:
-
Antimicrobial Activity :
- Several studies have demonstrated that compounds containing the tetrahydro-pyran moiety exhibit significant antimicrobial properties. For instance, derivatives of 4-hydroxy-2H-pyran have shown effectiveness against various bacterial strains and fungi, indicating a potential role as antibacterial agents .
- Antioxidant Activity :
- Cytotoxic Effects :
The mechanisms through which ethanone, 1-(tetrahydro-4-hydroxy-6-methyl-2H-pyran-3-yl)- exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways related to cancer progression.
- Interaction with Cellular Receptors : The ability of these compounds to interact with various cellular receptors may mediate their pharmacological effects, including anti-inflammatory and analgesic activities.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several tetrahydro-pyran derivatives, including ethanone. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Activity (Zone of Inhibition) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethanone | 15 mm | 50 µg/mL |
| Control | 20 mm | 25 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of ethanone on various cancer cell lines. The findings revealed a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF7 | 25 |
| A549 | 40 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
